Electrochemical Biosensing: N-Carbamoylmaleimide-Functionalized Carbon Dots Achieve Sub-Femtomolar OP Pesticide Detection Limit vs. Unstabilized TCh Baseline
In an acetylcholinesterase (AChE)-based electrochemical sensing platform, N-carbamoylmaleimide-functionalized carbon dots (N-MAL-CDs) stabilize the electroactive intermediate thiocholine (TCh) via Michael addition, preventing signal loss during measurement. This functionalization enables ultrahigh sensitivity that is not achievable with unmodified carbon dots or other maleimide derivatives lacking the specific reactivity profile of the carbamoyl maleimide moiety [1].
| Evidence Dimension | Limit of Detection (LOD) for Organophosphate Pesticides |
|---|---|
| Target Compound Data | Parathion-methyl: 1.4 × 10⁻¹⁵ M (1.4 fM); Paraoxon: 4.8 × 10⁻¹⁵ M (4.8 fM) |
| Comparator Or Baseline | Unstabilized TCh electrochemical signal (baseline platform without N-MAL-CDs) which exhibits progressive signal loss during processing and substantially higher detection limits |
| Quantified Difference | Detection limit reduced to femtomolar range vs. unstabilized platforms that lose TCh signal and operate at higher concentrations |
| Conditions | AChE-based electrochemical sensing; carbon dots functionalized with N-carbamoylmaleimide; detection of parathion-methyl and paraoxon via TCh electrochemical signal stabilization |
Why This Matters
For procurement decisions in biosensor development, this sub-femtomolar LOD directly translates to an analytical platform with sensitivity orders of magnitude beyond conventional AChE-based sensors, enabling regulatory compliance and trace-level environmental monitoring applications where standard maleimide derivatives would yield insufficient signal stability.
- [1] Xu, J., Yu, C., Feng, T., Liu, M., Li, F., Wang, Y., & Xu, J. (2018). N-Carbamoylmaleimide-treated carbon dots: stabilizing the electrochemical intermediate and extending it for the ultrasensitive detection of organophosphate pesticides. Nanoscale, 10(41), 19390–19398. View Source
